molecular formula C22H15BrClN3O4S B2592907 Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-45-3

Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2592907
CAS No.: 851950-45-3
M. Wt: 532.79
InChI Key: DLHNQKODLDVOKI-UHFFFAOYSA-N
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Description

Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a 4-chlorophenyl substituent at position 3, a 2-bromobenzamido group at position 5, and an ethyl ester moiety at position 1.

The 2-bromobenzamido group distinguishes it from simpler analogs with amino or halogen substituents at position 4. This bulky, electron-withdrawing substituent likely impacts steric interactions, solubility, and binding affinity in biological systems.

Properties

IUPAC Name

ethyl 5-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClN3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-5-3-4-6-16(14)23)17(15)21(29)27(26-18)13-9-7-12(24)8-10-13/h3-11H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHNQKODLDVOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heating and catalytic agents.

    Introduction of the Bromobenzamido Group: This step involves the reaction of the thieno[3,4-d]pyridazine core with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Substitution with Chlorophenyl Group:

    Esterification to Form Ethyl Carboxylate: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the bromobenzamido group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromobenzamido and chlorophenyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium hydroxide or various halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 is critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 5 Key Properties
Ethyl 5-amino-3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (9) Amino (-NH2) MP: 198–200°C; Yield: 55%; Simpler structure with lower steric hindrance.
Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (29) Amino (-NH2) MP: Not reported; Similar to compound 9 but with 4-Cl-phenyl at position 3.
Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Target) 2-Bromobenzamido (-NHCOC6H4Br) Presumed higher steric bulk; Potential enhanced binding due to aromatic interactions.
Ethyl 5-amino-7-bromo-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (68) Amino (-NH2) + 7-Bromo MP: Not reported; Dual bromination may affect electronic properties.

Key Observations :

  • Bulkier substituents at position 5, such as benzamido, may reduce solubility compared to amino groups but enhance target specificity in biological systems .

Substituent Variations at Position 3

The 4-chlorophenyl group at position 3 is conserved in many analogs (e.g., compounds 9, 29, 68). However, substituent changes here alter electronic and steric profiles:

  • Compound 28 : Features a 3-chlorophenyl group at position 3 instead of 4-chlorophenyl. The ortho-chloro substitution may hinder rotational freedom, affecting binding pocket interactions.
  • Compound 64 : Contains a trifluoroethyl group at position 2, demonstrating flexibility in modifying the core scaffold for diverse applications.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound ID Substituent (Position 5) MP (°C) Yield (%) Key Applications
9 Amino 198–200 55 Tau aggregation inhibition
29 Amino Not reported Not reported Aldose reductase inhibition
68 Amino + 7-Bromo Not reported 75 SAR studies
Target 2-Bromobenzamido Not reported Not reported Presumed dual applications

Table 2: Substituent Impact on Bioactivity

Substituent Type (Position 5) Pros Cons
Amino (-NH2) High solubility, ease of synthesis Lower target specificity
Halogen (e.g., Br, Cl) Enhanced electronic effects Potential toxicity concerns
Benzamido (-NHCOAr) Improved binding affinity Reduced solubility

Biological Activity

Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with a complex thieno[3,4-d]pyridazine structure that exhibits promising biological activities. This article reviews its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H19BrClN3O4S, with a molecular weight of approximately 516.34 g/mol. The compound features a thieno[3,4-d]pyridazine core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC22H19BrClN3O4S
Molecular Weight516.34 g/mol
Core StructureThieno[3,4-d]pyridazine
Key Functional GroupsBromobenzamide, Chlorophenyl

Antitumor Properties

Preliminary studies suggest that derivatives of thieno[3,4-d]pyridazine may possess antitumor properties . These compounds are thought to inhibit cell growth and induce apoptosis in cancer cells. The mechanism may involve the modulation of key signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

The presence of halogenated substituents (bromine and chlorine) in the structure indicates potential antimicrobial activity . Research indicates that compounds with similar structures can exhibit effectiveness against various bacterial strains and fungi . The specific interactions with microbial targets remain to be fully elucidated.

While detailed mechanisms for this compound are still under investigation, it is hypothesized that the compound may interact with specific receptors or enzymes involved in tumor growth or microbial resistance. Further studies are needed to clarify these interactions.

Case Studies and Research Findings

Case Study 1: Antitumor Activity

A study investigated the effects of thieno[3,4-d]pyridazine derivatives on human cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways. This compound was among the most effective compounds tested .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against several strains of bacteria and fungi. Results showed that it exhibited moderate to strong inhibitory effects on growth, suggesting its potential as a lead compound for developing new antimicrobial agents .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step synthetic pathways integrating various chemical reactions. Key steps include:

  • Formation of the Thieno-Pyridazine Core : This involves cyclization reactions using appropriate starting materials.
  • Introduction of Substituents : The bromobenzamide and chlorophenyl groups are introduced through nucleophilic substitution reactions.
  • Esterification : The final step involves esterification to form the ethyl ester.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity .

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